molecular formula C17H23N3O2S B254766 4-(4-ethylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide

4-(4-ethylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No. B254766
M. Wt: 333.5 g/mol
InChI Key: JQVVOTFGLIBXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-ethylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide, commonly known as EPPTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPPTB is a synthetic compound that belongs to the class of thiadiazole derivatives, which have been studied for their biological activities.

Mechanism of Action

The mechanism of action of EPPTB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB). These enzymes and proteins play a crucial role in the inflammatory response, and their inhibition by EPPTB can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
EPPTB has been found to exhibit various biochemical and physiological effects, including the inhibition of COX-2 and NF-κB activity, the reduction of inflammatory cytokine production, and the inhibition of tumor cell growth. EPPTB has also been found to improve glucose tolerance and insulin sensitivity in animal models, indicating its potential use in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

EPPTB has several advantages for use in lab experiments, including its high purity and stability, as well as its well-defined chemical structure. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments, and its potential toxicity at high concentrations.

Future Directions

EPPTB has shown promising results in various scientific studies, and there are several future directions for research in this field. These include further studies on its anti-inflammatory and anti-tumor properties, as well as its potential use in the treatment of Alzheimer's disease and diabetes. Additionally, studies on the pharmacokinetics and toxicity of EPPTB are needed to determine its safety and efficacy for use in humans.
In conclusion, EPPTB is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this field is needed to fully understand the potential of EPPTB for use in various therapeutic applications.

Synthesis Methods

The synthesis of EPPTB involves the reaction of 5-propyl-1,3,4-thiadiazol-2-amine with 4-(4-ethylphenoxy)butyryl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

EPPTB has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. EPPTB has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease.

properties

Product Name

4-(4-ethylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide

Molecular Formula

C17H23N3O2S

Molecular Weight

333.5 g/mol

IUPAC Name

4-(4-ethylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C17H23N3O2S/c1-3-6-16-19-20-17(23-16)18-15(21)7-5-12-22-14-10-8-13(4-2)9-11-14/h8-11H,3-7,12H2,1-2H3,(H,18,20,21)

InChI Key

JQVVOTFGLIBXTC-UHFFFAOYSA-N

SMILES

CCCC1=NN=C(S1)NC(=O)CCCOC2=CC=C(C=C2)CC

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CCCOC2=CC=C(C=C2)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.